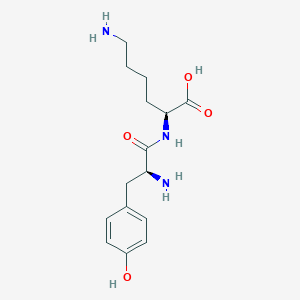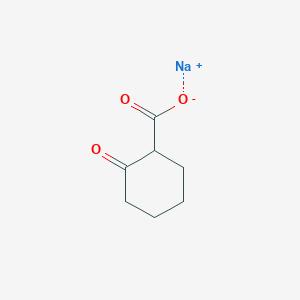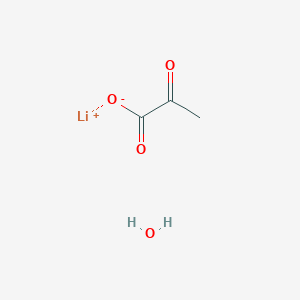
2,2-Dichloro-2-fluoro-acetophenone
Vue d'ensemble
Description
2,2-Dichloro-2-fluoro-acetophenone (2,2-DCAF) is an important organic compound with a wide range of applications. It is a colorless liquid with a strong odor, and it has a boiling point of 97.5 °C and a melting point of -43.1 °C. 2,2-DCAF is used in the synthesis of a variety of compounds, in the manufacture of pharmaceuticals, and in the production of other chemicals. It is also used in the manufacture of pesticides and insecticides.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-2-fluoro-acetophenone is not fully understood. However, it is believed that the compound acts as a substrate for the formation of a variety of compounds, including pharmaceuticals, pesticides, and insecticides. It is also believed to act as a catalyst for the synthesis of a variety of enzymes and proteins.
Biochemical and Physiological Effects
2,2-Dichloro-2-fluoro-acetophenone has been studied for its potential biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have an anti-inflammatory effect and to reduce the production of certain inflammatory mediators. In addition, studies have shown that it has an antioxidant effect and can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dichloro-2-fluoro-acetophenone has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a relatively stable compound and is not easily oxidized or degraded. Additionally, it has a low toxicity and is generally considered to be safe for laboratory use.
However, there are also some limitations for using 2,2-Dichloro-2-fluoro-acetophenone in laboratory experiments. It is a relatively volatile compound and can be easily lost through evaporation. Additionally, it is a relatively reactive compound and can react with other compounds present in the laboratory. Finally, it is a relatively slow-acting compound and can take a long time to reach its full effect.
Orientations Futures
There are several potential future directions for the use of 2,2-Dichloro-2-fluoro-acetophenone. It could be further studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. Additionally, it could be used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and insecticides. Finally, it could be explored as a potential therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.
Méthodes De Synthèse
2,2-Dichloro-2-fluoro-acetophenone can be synthesized from the reaction of 2,2-dichloroacetophenone (2,2-DCA) and fluorobenzene in the presence of a base such as potassium carbonate. The reaction takes place in a two-step process. First, the 2,2-DCA reacts with the fluorobenzene to form 2,2-dichloro-2-fluorophenylacetone (2,2-DFP). This is followed by a dehydration reaction of the 2,2-DFP to form 2,2-Dichloro-2-fluoro-acetophenone. The overall reaction is as follows:
2,2-DCA + Fluorobenzene → 2,2-DFP → 2,2-Dichloro-2-fluoro-acetophenone
Applications De Recherche Scientifique
2,2-Dichloro-2-fluoro-acetophenone is used widely in scientific research and has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and insecticides. In medicinal chemistry, 2,2-Dichloro-2-fluoro-acetophenone has been used as a substrate for the synthesis of a variety of drugs, including antifungal agents, antibiotics, and anti-inflammatory agents. In organic synthesis, it has been used as a reagent for the preparation of a variety of compounds, including polymers and dyes. In biochemistry, it has been used in the synthesis of a variety of enzymes and proteins.
Propriétés
IUPAC Name |
2,2-dichloro-2-fluoro-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFWRQDRYOXTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(F)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285767 | |
| Record name | 2,2-Dichloro-2-fluoro-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloro-2-fluoro-1-phenylethanone | |
CAS RN |
384-66-7 | |
| Record name | NSC42751 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dichloro-2-fluoro-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331219.png)

![1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331227.png)




![5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, 95% (Bz-DL-Arg-OH)](/img/structure/B6331273.png)
